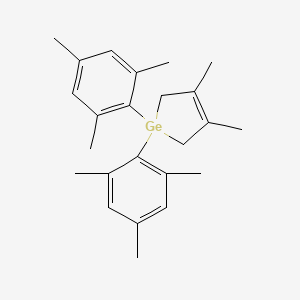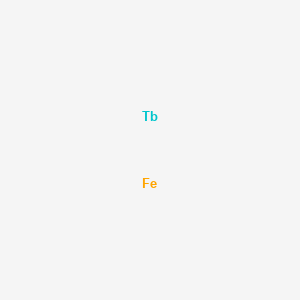
Iron;terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;terbium is a compound that combines the elements iron (Fe) and terbium (Tb). Terbium is a rare earth metal, part of the lanthanide series, and is known for its magnetic and luminescent properties. Iron, on the other hand, is a transition metal widely used in various industries due to its magnetic properties and its role in biological systems. The combination of these two elements results in a compound with unique magnetic and optical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of iron;terbium compounds can be achieved through various synthetic routes. One common method involves the use of terbium fluoride and iron powder. The specific steps are as follows:
Mixing: Terbium fluoride powder and iron powder are mixed in a specific ratio.
Heating: The mixture is heated in a vacuum or inert atmosphere to prevent oxidation.
Reduction: The terbium fluoride is reduced by the iron powder, forming the this compound compound.
Industrial Production Methods
Industrial production of this compound compounds often involves metallothermic reduction. This process includes:
Raw Material Preparation: Terbium oxide and iron are prepared in their pure forms.
Reduction Process: The terbium oxide is reduced using a reducing agent such as calcium or aluminum in the presence of iron.
Purification: The resulting compound is purified to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Iron;terbium compounds undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen, forming oxides of iron and terbium.
Reduction: Reduction reactions can occur with reducing agents, converting oxides back to the metallic state.
Substitution: Substitution reactions can occur with halogens, forming halides of iron and terbium.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen, calcium, or aluminum.
Substitution: Halogens like chlorine or bromine.
Major Products Formed
Oxides: Iron oxide (Fe2O3) and terbium oxide (Tb2O3).
Halides: Iron chloride (FeCl3) and terbium chloride (TbCl3).
Applications De Recherche Scientifique
Iron;terbium compounds have a wide range of scientific research applications:
Magnetic Materials: Used in the development of advanced magnetic materials for data storage and spintronic devices.
Luminescent Materials: Employed in the creation of phosphors for lighting and display technologies.
Biomedical Applications: Investigated for use in medical imaging and as contrast agents due to their unique magnetic properties.
Catalysis: Utilized as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism by which iron;terbium compounds exert their effects is primarily related to their magnetic and electronic properties. The compound’s magnetic properties arise from the unpaired electrons in the 4f orbitals of terbium and the 3d orbitals of iron. These unpaired electrons interact, leading to unique magnetic behaviors such as ferromagnetism and paramagnetism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terbium Iron Garnet (TbIG): A compound with similar magnetic properties but different structural characteristics.
Dysprosium Iron Garnet (DyIG): Another rare earth iron garnet with comparable magnetic properties.
Gadolinium Iron Garnet (GdIG): Known for its use in magnetic and optical applications.
Uniqueness
Iron;terbium compounds are unique due to their combination of magnetic and luminescent properties. The presence of terbium imparts strong magnetic anisotropy and luminescence, while iron contributes to the overall magnetic strength. This combination makes this compound compounds particularly valuable in applications requiring both magnetic and optical functionalities.
Propriétés
Numéro CAS |
84059-28-9 |
|---|---|
Formule moléculaire |
FeTb |
Poids moléculaire |
214.77 g/mol |
Nom IUPAC |
iron;terbium |
InChI |
InChI=1S/Fe.Tb |
Clé InChI |
JSUSQWYDLONJAX-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


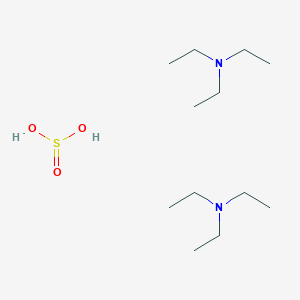
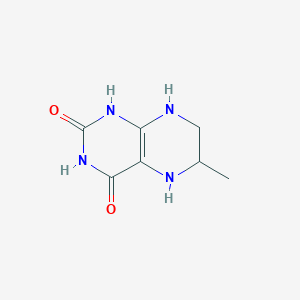
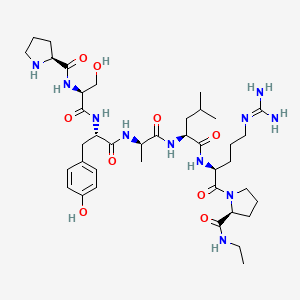
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
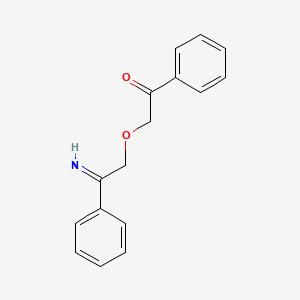

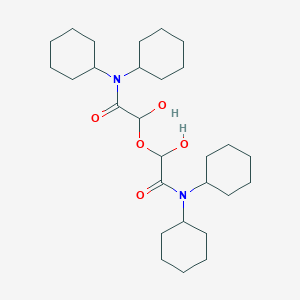
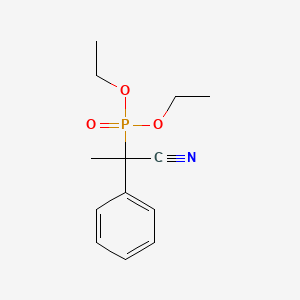
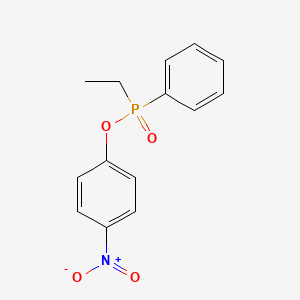

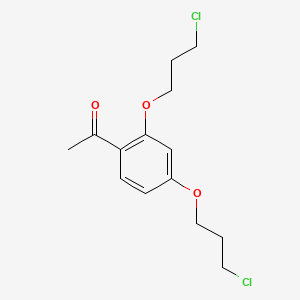
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
